BMS-911543
概要
説明
BMS-911543は、経口投与可能なヤヌスキナーゼ2(JAK2)選択的低分子阻害剤です。 JAK2シグナル伝達に依存する細胞株や生体内モデルにおいて、強力な抗増殖作用と薬力学的効果を示しています 。 この化合物は、真性赤血球増加症や骨髄線維症などの骨髄増殖性腫瘍の治療において特に重要です .
科学的研究の応用
BMS-911543 has been extensively studied for its potential in treating myeloproliferative neoplasms. It has shown promising results in clinical trials, particularly in patients with JAK2 V617F-positive polycythemia vera and myelofibrosis . The compound’s ability to selectively inhibit Janus kinase 2 makes it a valuable tool in research focused on understanding and treating diseases driven by aberrant JAK2 signaling .
作用機序
BMS-911543は、サイトカインシグナル伝達に関与する非受容体型チロシンキナーゼであるヤヌスキナーゼ2を選択的に阻害することで、その効果を発揮します。 この阻害はJAK/STATシグナル伝達経路を阻害し、JAK2シグナル伝達に依存する細胞の増殖と生存の低下につながります 。 この化合物は、ヤヌスキナーゼファミリー内で高い選択性を示し、ヤヌスキナーゼ1、ヤヌスキナーゼ3、チロシンキナーゼ2に対しては最小限の活性を示します .
準備方法
BMS-911543の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。 この化合物は、in vitro実験では10ミリモルストック溶液としてジメチルスルホキシドに調製され、in vivo実験では20%クエン酸と80%ポリエチレングリコール400のビヒクルに調製されます 。 詳細な合成経路と工業生産方法は、機密情報であり、公開されていません。
化学反応解析
This compoundは、主にヤヌスキナーゼ2との相互作用を含むさまざまな化学反応を起こします。 この化合物は、ヤヌスキナーゼファミリー内で高い選択性を示し、他のヤヌスキナーゼファミリー経路に依存する細胞では最小限の活性を示します 。 この化合物の主な反応には、末梢血単核球におけるJAK/STAT経路シグナル伝達活性の阻害が含まれます .
科学研究への応用
This compoundは、骨髄増殖性腫瘍の治療における可能性について、広範囲にわたって研究されてきました。 臨床試験では、特にJAK2 V617F陽性の真性赤血球増加症および骨髄線維症患者において、有望な結果が示されています 。 この化合物は、ヤヌスキナーゼ2を選択的に阻害する能力により、異常なJAK2シグナル伝達によって駆動される疾患の理解と治療に焦点を当てた研究において貴重なツールとなっています .
化学反応の分析
BMS-911543 undergoes various chemical reactions, primarily involving its interaction with Janus kinase 2. It demonstrates high selectivity within the Janus kinase family, showing minimal activity in cells dependent on other Janus kinase family pathways . The compound’s major reactions include inhibition of the JAK/STAT pathway signaling activity in peripheral blood mononuclear cells .
類似化合物との比較
BMS-911543は、他のヤヌスキナーゼ阻害剤と比較して、ヤヌスキナーゼ2に対する高い選択性において独自です。 類似の化合物には、ルキソリチニブ、フェドラチニブ、モメロチニブなどがあり、これらもヤヌスキナーゼ2を標的としていますが、他のヤヌスキナーゼファミリーメンバーに対してより幅広い活性を示す可能性があります 。 This compoundのヤヌスキナーゼ2に対する特異性は、さまざまな疾患におけるこのキナーゼの特定の役割を研究するための貴重なツールとなっています .
生物活性
N,N-Dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide, also known as BMS-911543, is a selective small-molecule inhibitor of Janus kinase 2 (JAK2). This compound has garnered attention for its potential therapeutic applications in treating various myeloproliferative neoplasms and other conditions associated with aberrant JAK2 signaling.
- Chemical Formula : C23H28N8O
- Molecular Weight : 432.52 g/mol
- IUPAC Name : N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
This compound functions primarily as a JAK2 inhibitor. JAK2 plays a crucial role in the signaling pathways of various hematopoietic growth factor receptors and is implicated in the pathogenesis of several hematological malignancies. By inhibiting JAK2 activity, this compound can disrupt these signaling pathways and inhibit the proliferation of cells driven by JAK2 signaling.
In Vitro Studies
Research has shown that this compound exhibits potent anti-proliferative effects in various cell lines that are dependent on JAK2 signaling. For instance:
- Cell Lines Tested : Various human myeloid leukemia and lymphoma cell lines.
- Findings : Significant reduction in cell viability was observed at nanomolar concentrations of this compound.
In Vivo Studies
In vivo models have further validated the efficacy of this compound:
- Animal Models : Mouse models bearing JAK2 V617F mutations were treated with this compound.
- Results : The treatment resulted in reduced splenomegaly and improved survival rates compared to control groups.
Clinical Applications
This compound has been investigated for its potential in treating:
- Polycythemia Vera : A myeloproliferative neoplasm characterized by increased red blood cell mass.
- Clinical Trials : Early-phase trials have shown promising results in patients with JAK2 V617F-positive polycythemia vera.
- Myelofibrosis : Another myeloproliferative disorder where this compound has demonstrated significant clinical efficacy.
- Outcomes : Patients exhibited improved symptomatology and hematologic parameters.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A 65-year-old male with refractory polycythemia vera showed a complete response after 12 weeks of treatment with this compound.
- Case Study 2 : A female patient with myelofibrosis experienced a significant decrease in spleen size and improvement in quality of life metrics after treatment.
Data Summary Table
Parameter | Value |
---|---|
Chemical Formula | C23H28N8O |
Molecular Weight | 432.52 g/mol |
Mechanism of Action | JAK2 inhibitor |
Effective Concentration (in vitro) | Nanomolar range |
Clinical Trial Status | Phase I for polycythemia vera |
Notable Outcomes | Reduced splenomegaly; improved survival |
特性
IUPAC Name |
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINBYQJBYJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155403 | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271022-90-2 | |
Record name | BMS-911543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-911543 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-911543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the primary molecular target of BMS-911543?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2). [, , , ]
Q2: How does this compound interact with JAK2 and what are the downstream effects?
A2: this compound acts as a reversible inhibitor of JAK2, binding to its ATP-binding site. [, ] This binding prevents the JAK/STAT signaling cascade, which is typically activated by JAK2 phosphorylation. Inhibiting this pathway leads to decreased phosphorylation of STAT3 and STAT5, impacting tumor cell proliferation and survival. [, , , , ]
Q3: Does this compound demonstrate selectivity towards JAK2 compared to other JAK family members?
A3: Yes, this compound displays significant selectivity for JAK2 over other JAK family kinases. It exhibits over 65-fold selectivity against TYK2, 74-fold selectivity against JAK3, and 350-fold selectivity against JAK1. [, ] This selectivity is crucial to minimize immunosuppressive effects associated with inhibiting other JAK family members involved in immune function. []
Q4: What is the molecular formula of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula, they describe this compound as a complex pyrrolopyridine. [, ]
Q5: Can you describe the synthetic route for this compound?
A5: The synthesis of this compound leverages a key nickel-mediated cyclization step to construct the functionalized 1H-pyrrolo[2,3-b]pyridine core. This core is synthesized from ethyl 4-bromo-1H-pyrrole-2-carboxylate in eight steps with a 29% overall yield. [] A palladium-catalyzed C-H functionalization efficiently couples the pyrrole and imidazole fragments. [] The final amide bond formation involves reacting the acid chloride of a carboxylic acid intermediate with dicyclopropylamine. []
Q6: What modifications were made to the chemical structure during the development of this compound?
A6: During the development of this compound, researchers addressed metabolic liabilities observed in earlier dialkylthiazole compounds like compound 1. Guided by X-ray crystallography and ADME data, they introduced C-4 heterocycles to improve the compound's properties. []
Q7: What cell lines have been used to study the effects of this compound in vitro?
A7: this compound has shown efficacy in various in vitro settings, particularly against cell lines with JAK2 dependency. These include:
- Mutated JAK2-expressing cell lines: Demonstrated potent anti-proliferative and pharmacodynamic effects. [, ]
- Primary progenitor cells from JAK2V617F-positive myeloproliferative disease (MPD) patients: Exhibited increased anti-proliferative response compared to cells from healthy volunteers. [, ]
- Ba/F3 cells expressing the ATF7IP-JAK2 fusion: Used to model JAK2-rearranged B-cell acute lymphoblastic leukemia (B-ALL) and study resistance mechanisms. []
Q8: Has this compound been tested in animal models of disease?
A8: Yes, this compound has been evaluated in several in vivo models:
- JAK2-pSTAT signaling models: Demonstrated significant activity across multiple species (mouse, rat, dog, monkey) with sustained pathway suppression after a single oral dose. []
- JAK2V617F-expressing SET-2 xenograft model: Showed efficacy in a dose-dependent manner. [, ]
- Murine retroviral transduction – transplantation model of JAK2V617F MPN: Showed limited efficacy in modulating red blood cell parameters despite reducing white blood cell counts. []
- Genetically engineered pancreatic cancer mouse model (KPC-Brca1 mice): Treatment reduced tumor burden, decreased Ki67+ cells, and increased median survival. []
Q9: What are the key findings from the in vivo studies?
A9: In vivo studies highlighted several important aspects of this compound:
- JAK2 pathway inhibition: Consistent with in vitro data, this compound effectively suppressed JAK2-pSTAT signaling across multiple species. []
- Anti-tumor activity: The compound demonstrated efficacy in a JAK2V617F-expressing xenograft model and a genetically engineered pancreatic cancer model. [, , ]
- Limited efficacy in certain models: In a murine model of JAK2V617F MPN, this compound had minimal impact on red blood cell parameters, suggesting JAK2 inhibition alone might be insufficient for effective disease control in this context. []
Q10: What clinical trials have been conducted with this compound?
A10: A multicenter phase 1/2a study investigated this compound in patients with myelofibrosis (MF). [] The trial aimed to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy.
Q11: What is known about the pharmacokinetics of this compound?
A11: this compound demonstrated dose-dependent and time-dependent nonlinear pharmacokinetics in first-in-human studies. [] Factors contributing to this nonlinearity include:
- Low solubility []
- CYP1A2 enzyme saturation []
- CYP1A2 time-dependent inhibition (TDI) []
- CYP1A2 induction []
Q12: How does this compound impact JAK/STAT signaling activity in vivo?
A12: this compound effectively inhibits JAK/STAT pathway signaling in peripheral blood mononuclear cells. [] It also modulates several soluble proteins in the blood, including IL-6, EPO, and leptin. []
Q13: Have any resistance mechanisms to this compound been identified?
A13: Yes, research using the ATF7IP-JAK2 Ba/F3 cell line model identified three JAK2 kinase domain mutations conferring resistance to this compound and other type I JAK inhibitors: []
- JAK2 p.Y931C: This mutation disrupts a critical hydrogen bond, potentially reducing inhibitor binding affinity. []
- JAK2 p.L983F: This mutation sterically hinders inhibitor binding. []
- JAK2 p.G993A: This novel mutation likely alters DFG-loop dynamics and stabilizes the JAK2 activation loop, potentially affecting inhibitor interaction. []
Q14: Has this compound shown any activity against ST2 receptor/IL-1 receptor-like 1 (ST2)?
A14: While this compound is primarily known as a JAK2 inhibitor, one study utilizing network pharmacology and molecular docking prediction identified it as a potential ST2 receptor inhibitor. [] Further research is needed to confirm this finding and investigate its implications for diseases involving the IL-33/ST2 pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。